N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16567093
InChI: InChI=1S/C10H15N3O/c1-3-10(14)13-9-5-8(6-11)4-7(2)12-9/h4-5H,3,6,11H2,1-2H3,(H,12,13,14)
SMILES:
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol

N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide

CAS No.:

Cat. No.: VC16567093

Molecular Formula: C10H15N3O

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide -

Specification

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
IUPAC Name N-[4-(aminomethyl)-6-methylpyridin-2-yl]propanamide
Standard InChI InChI=1S/C10H15N3O/c1-3-10(14)13-9-5-8(6-11)4-7(2)12-9/h4-5H,3,6,11H2,1-2H3,(H,12,13,14)
Standard InChI Key BJMWHHYGOPMTKN-UHFFFAOYSA-N
Canonical SMILES CCC(=O)NC1=NC(=CC(=C1)CN)C

Introduction

Chemical Structure and Identification

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol . Its IUPAC name is N-[4-(1-aminoethyl)pyridin-2-yl]propanamide, and it features a pyridine core modified with functional groups that enhance its reactivity and binding potential .

Key Structural Features:

  • Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

  • Aminomethyl group (-CH₂NH₂): Positioned at the 4-carbon of the pyridine ring.

  • Methyl group (-CH₃): Located at the 6-carbon.

  • Propionamide side chain (-NHC(O)CH₂CH₃): Attached to the nitrogen at position 2 .

Spectral and Computational Data

  • Boiling point: Predicted to be 398.6 ± 42.0 °C .

  • Density: Estimated at 1.146 ± 0.06 g/cm³ .

  • pKa: Calculated as 13.68 ± 0.70, indicating moderate basicity .

  • SMILES Notation: CCC(=O)NC1=NC=CC(=C1)C(C)N .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(4-(aminomethyl)-6-methylpyridin-2-yl)propionamide involves multi-step organic reactions. A general approach includes:

  • Pyridine Functionalization:

    • Introduction of methyl and aminomethyl groups via nucleophilic substitution or catalytic hydrogenation.

  • Amide Bond Formation:

    • Coupling propionic acid derivatives with the amine group using agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Example Protocol (Adapted from Patents):

StepReactionReagents/ConditionsYield
1Nitration of 4-methylpyridineHNO₃, H₂SO₄, 0–5°C75%
2Reduction to aminomethylH₂, Pd/C, MeOH82%
3PropionylationPropionyl chloride, DCM, RT68%

Note: Specific conditions may vary depending on the method .

Industrial Production

Suppliers such as Amadis Chemical Company and Chengdu Feibo Pharm Technology Co., Ltd offer the compound for research purposes, with purity levels ≥95% .

Physicochemical Properties

Stability and Solubility

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water .

  • Storage: Recommended at -20°C under inert gas to prevent degradation .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 7.85 (d, 1H, NH), 3.41 (q, 2H, CH₂NH₂), 2.39 (t, 2H, COCH₂), 2.29 (s, 3H, CH₃), 1.12 (t, 3H, CH₂CH₃) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

Biological Activity and Applications

Industrial Uses

  • Organic Synthesis: Intermediate for heterocyclic compounds.

  • Agrochemicals: Precursor for herbicides or fungicides .

Future Research Directions

  • Pharmacokinetic Studies: Absorption, distribution, and metabolism in model organisms.

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance efficacy.

  • Target Identification: Screening against disease-specific protein libraries.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator